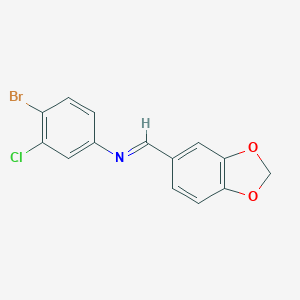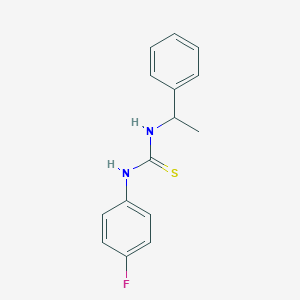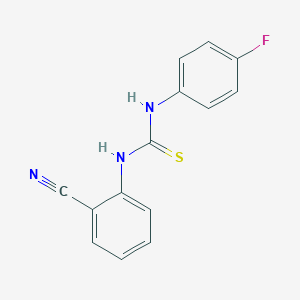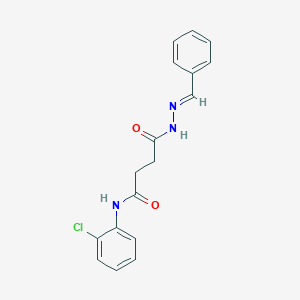
(E)-1-2H-1,3-benzodioxol-5-yl-N-(4-bromo-3-chlorophenyl)methanimine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-2H-1,3-benzodioxol-5-yl-N-(4-bromo-3-chlorophenyl)methanimine is an organic compound that features a benzodioxole moiety linked to a bromochlorophenyl group through a methylene bridge. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-2H-1,3-benzodioxol-5-yl-N-(4-bromo-3-chlorophenyl)methanimine typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 4-bromo-3-chloroaniline. This reaction can be carried out under acidic or basic conditions, often using a catalyst to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylene bridge or the benzodioxole ring.
Reduction: Reduction reactions could target the imine bond, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions may occur on the aromatic rings, especially at positions ortho or para to the existing substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a secondary amine.
科学研究应用
(E)-1-2H-1,3-benzodioxol-5-yl-N-(4-bromo-3-chlorophenyl)methanimine may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of materials with specific electronic or optical properties.
作用机制
The mechanism of action for compounds like (E)-1-2H-1,3-benzodioxol-5-yl-N-(4-bromo-3-chlorophenyl)methanimine often involves interaction with specific molecular targets such as enzymes or receptors. The benzodioxole moiety may interact with hydrophobic pockets, while the bromochlorophenyl group could form halogen bonds or other non-covalent interactions.
相似化合物的比较
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethylene)-N-(4-chlorophenyl)amine
- N-(1,3-benzodioxol-5-ylmethylene)-N-(4-bromophenyl)amine
- N-(1,3-benzodioxol-5-ylmethylene)-N-(3-chlorophenyl)amine
Uniqueness
The presence of both bromine and chlorine atoms in (E)-1-2H-1,3-benzodioxol-5-yl-N-(4-bromo-3-chlorophenyl)methanimine may confer unique electronic properties and reactivity compared to its analogs. This dual halogenation can influence the compound’s interaction with biological targets and its overall stability.
属性
分子式 |
C14H9BrClNO2 |
|---|---|
分子量 |
338.58 g/mol |
IUPAC 名称 |
1-(1,3-benzodioxol-5-yl)-N-(4-bromo-3-chlorophenyl)methanimine |
InChI |
InChI=1S/C14H9BrClNO2/c15-11-3-2-10(6-12(11)16)17-7-9-1-4-13-14(5-9)19-8-18-13/h1-7H,8H2 |
InChI 键 |
IOFGZAPXOLKLSQ-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=NC3=CC(=C(C=C3)Br)Cl |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C=NC3=CC(=C(C=C3)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(4-fluoroanilino)carbothioyl]amino}benzenesulfonamide](/img/structure/B323519.png)


![N-[4-({[(4-fluorophenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B323524.png)
![N-[(2-bromophenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B323525.png)
![4-methoxy-N-{[2-(4-methylbenzoyl)hydrazino]carbothioyl}benzamide](/img/structure/B323526.png)
![2-(4-chloro-2-methylphenoxy)-N-(2-{[(4-chloro-2-methylphenoxy)acetyl]amino}ethyl)acetamide](/img/structure/B323527.png)
![Methyl 4-{[(5-bromo-2-thienyl)methylene]amino}benzoate](/img/structure/B323528.png)
![4-{[(cyclohexylamino)carbonyl]amino}-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B323531.png)

![3-chloro-N-[methyl(phenyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B323534.png)
![3-phenyl-N-{2-[(3-phenylpropanoyl)amino]phenyl}propanamide](/img/structure/B323535.png)
![3-phenyl-N-(4-{4-[(3-phenylpropanoyl)amino]benzyl}phenyl)propanamide](/img/structure/B323536.png)
